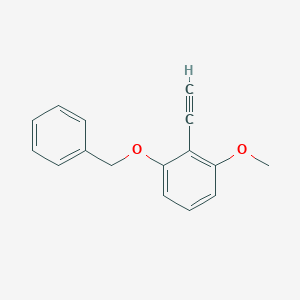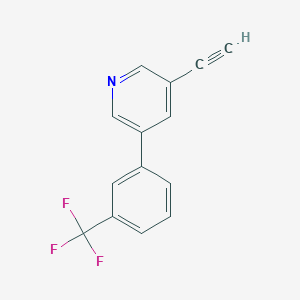![molecular formula C14H8BrF3O3 B8149414 3-Bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149414.png)
3-Bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The carboxylic acid group can be oxidized to form various derivatives, including esters and amides.
Reduction Reactions: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.
Major Products:
Substitution: Formation of 4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid derivatives with different functional groups.
Oxidation: Formation of esters, amides, or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology and Medicine:
- Investigated for potential use in drug development due to its unique chemical structure.
- Studied for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 4-Bromo-3-(trifluoromethoxy)benzoic acid
- 3-Bromo-4-methylbenzoic acid
Comparison:
- 1-Bromo-3-(trifluoromethoxy)benzene lacks the carboxylic acid group, making it less versatile in terms of chemical reactivity.
- 4-Bromo-3-(trifluoromethoxy)benzoic acid has a similar structure but differs in the position of the bromine and trifluoromethoxy groups, affecting its reactivity and applications.
- 3-Bromo-4-methylbenzoic acid has a methyl group instead of a trifluoromethoxy group, which significantly alters its chemical properties and potential uses.
The unique combination of the bromine atom, trifluoromethoxy group, and carboxylic acid group in 3-Bromo-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-bromo-4-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3O3/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFBZLIXTZOUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
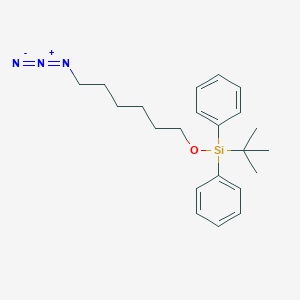
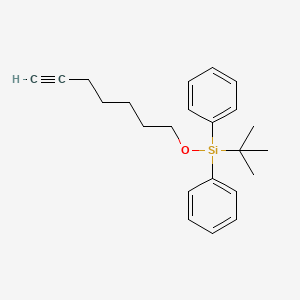

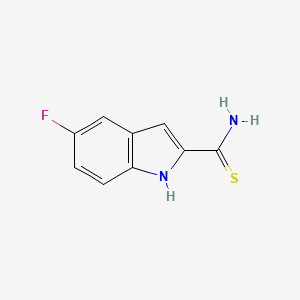
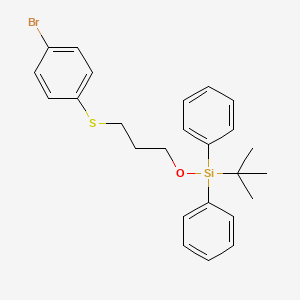
![3-Bromo-4'- (methylsulfonyl) - [1, 1'-biphenyl] -4-carboxylic acid](/img/structure/B8149385.png)
![3-Bromo-3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149391.png)
![3-Bromo-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149409.png)
![3-Bromo-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149417.png)
![O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine](/img/structure/B8149425.png)
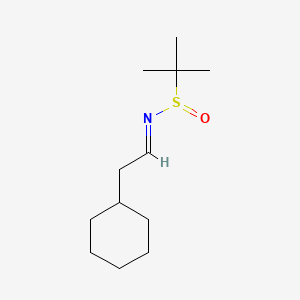
![[N(E),S(S)]-2-Methyl-N-[(tetrahydro-2H-pyran-4-yl)methylene]-2-propanesulfinamide](/img/structure/B8149433.png)
